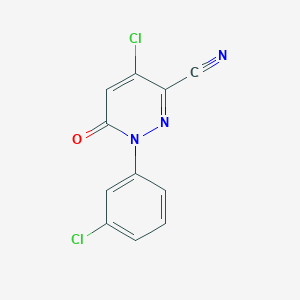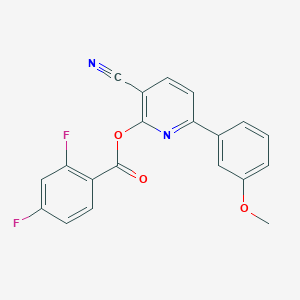![molecular formula C20H19ClN2O3 B3035241 [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate CAS No. 303998-18-7](/img/structure/B3035241.png)
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Übersicht
Beschreibung
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate, also known as ZOMBI, is an indol-3-ylidene derivative of amino acid, which has recently become an important research tool in the field of biochemistry, physiology and other related sciences. ZOMBI has been used in a variety of laboratory experiments and studies, ranging from the study of enzyme kinetics to the study of protein-protein interactions. ZOMBI has also been used to study the structure and function of proteins, as well as to analyze the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
One notable application of compounds related to (Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is in the field of cancer research. For instance, a study focused on the synthesis and evaluation of novel quinuclidinone derivatives, which are structurally related, for their potential as anti-proliferative agents. These compounds showed significant anticancer activity against A549 and L132 cell lines, with certain analogues exhibiting potent effects. The study further investigated the mechanism of cell death and explored Structure Activity Relationships (SAR) for the development of new anticancer compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).
Synthesis and Structural Characterization for Drug Development
Another study described the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which are chemically related to the compound . These complexes were evaluated for their in vitro cytotoxicity against various human tumor cell lines, showcasing their potential as anticancer drugs. The study provides valuable insights into the design and development of new organotin(IV) complexes with potential medicinal applications (Basu Baul, Basu, Vos, & Linden, 2009).
Potential in Neurobiology Research
In neurobiology, compounds like (Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate could be used as probes. A related study synthesized novel compounds to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, demonstrating the utility of these compounds in understanding neurological processes and receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Eigenschaften
IUPAC Name |
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13(2)10-18(24)26-22-19-16-8-3-4-9-17(16)23(20(19)25)12-14-6-5-7-15(21)11-14/h3-9,11,13H,10,12H2,1-2H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHROLWNJVLGDF-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B3035159.png)
![5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3035160.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3035161.png)
![3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3035163.png)
![2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide](/img/structure/B3035165.png)
![5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035166.png)
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3035167.png)
![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)
![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)
![Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B3035170.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-2-pyridinyl)hydrazone](/img/structure/B3035175.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035177.png)

